Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-
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Overview
Description
Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- is a complex organic compound with a unique structure that includes a cyclopropyl ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopropyl ring, followed by the introduction of the isoxazole group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- include:
- Methanone, (3-methylphenyl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- Methanone, (2-hydroxyphenyl)phenyl-
Uniqueness
What sets Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- apart from these similar compounds is its unique combination of a cyclopropyl ring and an isoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55241-62-8 |
---|---|
Molecular Formula |
C25H19NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
phenyl-[2-phenyl-3-(3-phenyl-1,2-oxazol-5-yl)cyclopropyl]methanone |
InChI |
InChI=1S/C25H19NO2/c27-25(19-14-8-3-9-15-19)24-22(18-12-6-2-7-13-18)23(24)21-16-20(26-28-21)17-10-4-1-5-11-17/h1-16,22-24H |
InChI Key |
IFEWXZKXCJQQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)C3=CC=CC=C3)C4=CC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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